molecular formula C8H9F2NO B2395333 2-Amino-2-(2,5-difluorophenyl)ethanol CAS No. 1094697-85-4

2-Amino-2-(2,5-difluorophenyl)ethanol

Cat. No.: B2395333
CAS No.: 1094697-85-4
M. Wt: 173.163
InChI Key: MEFNBXBWLCZHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2,5-difluorophenyl)ethanol is a chemical compound with the molecular formula C8H10F2NO It is a chiral molecule, meaning it exists in two enantiomeric forms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-difluorophenyl)ethanol typically involves the reaction of 2,5-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2,5-difluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

    Oxidation: Formation of 2,5-difluorobenzaldehyde or 2,5-difluorobenzophenone.

    Reduction: Formation of this compound from the nitroalkene intermediate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,5-difluorophenyl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

  • 2-Amino-2-(3-fluorophenyl)ethanol
  • 2-Amino-2-(4-fluorophenyl)ethanol
  • 2-Amino-2-(2,4-difluorophenyl)ethanol

Comparison: Compared to its analogs, 2-Amino-2-(2,5-difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can influence the compound’s reactivity, biological activity, and overall chemical properties .

Properties

IUPAC Name

2-amino-2-(2,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFNBXBWLCZHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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